molecular formula C13H19NO4S B5628423 [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone

[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone

Cat. No.: B5628423
M. Wt: 285.36 g/mol
InChI Key: WJYLVCXMQIVYMB-WCQYABFASA-N
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Description

[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a complex organic compound that features both piperidine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone typically involves multi-step organic reactions. The starting materials might include a piperidine derivative and a furan derivative. Key steps could involve:

    Formation of the Piperidine Ring: This could be achieved through cyclization reactions.

    Functionalization of the Furan Ring: Introduction of the methylsulfanylmethyl group.

    Coupling Reactions: Combining the piperidine and furan moieties under specific conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production might scale up these reactions using continuous flow chemistry or batch reactors, optimizing for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction could occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The methylsulfanylmethyl group could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.

    Furan Derivatives: Compounds like 2-furancarboxaldehyde.

Uniqueness

[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone is unique due to the combination of the piperidine and furan rings, along with the specific functional groups that confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(17)5-6-14(7-11(13)15)12(16)10-4-3-9(18-10)8-19-2/h3-4,11,15,17H,5-8H2,1-2H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYLVCXMQIVYMB-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)C2=CC=C(O2)CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1O)C(=O)C2=CC=C(O2)CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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